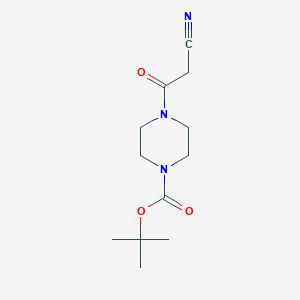

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Descripción general

Descripción

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a t-butyl group, a cyanoacetyl group, and a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate typically involves the reaction of t-butyl cyanoacetate with piperazine under specific conditions. One common method includes the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of potentially hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Chemistry

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate serves as an important intermediate in organic synthesis. Its unique structure allows for the development of novel compounds with potential therapeutic applications.

Biology

The compound is utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. Its interaction with biological targets provides insights into drug design and development.

Industry

In industrial applications, this compound is involved in the production of specialty chemicals. Its stability and reactivity make it suitable for creating complex chemical products.

Case Studies

- Biological Activity : Research has demonstrated that derivatives of this compound exhibit antibacterial properties against drug-resistant strains such as Staphylococcus aureus. These findings highlight its potential in developing new antibiotics .

- Pharmaceutical Development : In studies targeting the Sonic Hedgehog signaling pathway, compounds related to this compound have shown promise as inhibitors for treating various cancers, including basal cell carcinoma and pancreatic cancer .

- Synthetic Applications : The compound has been successfully used as an intermediate in synthesizing other bioactive molecules, showcasing its utility in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

t-Butyl cyanoacetate: Shares the t-butyl and cyano groups but lacks the piperazine ring.

4-(Cyanoacetyl)piperazine: Contains the cyanoacetyl and piperazine groups but lacks the t-butyl group.

t-Butyl 4-(acetyl)-1-piperazinecarboxylate: Similar structure but with an acetyl group instead of a cyanoacetyl group.

Uniqueness

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the t-butyl group enhances its stability, while the cyanoacetyl group provides reactivity. The piperazine ring allows for interactions with biological targets, making it a versatile compound for various applications .

Actividad Biológica

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS No. 159873-21-9) is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, featuring a t-butyl group, cyanoacetyl moiety, and a piperazine ring, endows it with significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific sources.

- Molecular Formula : C12H18N2O2

- Molecular Weight : 226.29 g/mol

- Structure : The compound consists of a piperazine ring substituted with a t-butyl and cyanoacetyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The cyano group acts as an electrophile, allowing it to participate in nucleophilic reactions, while the piperazine ring facilitates binding to specific receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to modulation of signaling pathways related to central nervous system functions.

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. For example, related piperazine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of piperazine exhibited potent antibacterial effects against drug-resistant strains. The mechanism was linked to the depolarization of bacterial membranes, leading to cell death .

- Cytotoxicity Assays : In vitro assays revealed that piperazine derivatives can selectively target cancer cells while sparing normal cells, indicating potential for use in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| t-Butyl cyanoacetate | Lacks piperazine ring | Moderate reactivity; limited biological studies |

| 4-(Cyanoacetyl)piperazine | Contains piperazine | Notable enzyme inhibition properties |

| t-Butyl 4-(acetyl)-1-piperazinecarboxylate | Acetyl instead of cyanoacetyl | Lower reactivity compared to cyano derivatives |

Propiedades

IUPAC Name |

tert-butyl 4-(2-cyanoacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLYUZSRQQHVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596743 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159873-21-9 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.